molecular formula C19H21ClN2 B8196528 1,3-Bis((S)-1-phenylethyl)-1H-imidazol-3-ium chloride

1,3-Bis((S)-1-phenylethyl)-1H-imidazol-3-ium chloride

Cat. No.: B8196528
M. Wt: 312.8 g/mol
InChI Key: XGJRZQHDLLMQMR-QJHJCNPRSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Bis((S)-1-phenylethyl)-1H-imidazol-3-ium chloride is a type of ionic liquid that has garnered significant interest due to its unique properties and potential applications. This compound belongs to the class of imidazolium-based ionic liquids, which are known for their stability, low volatility, and ability to dissolve a wide range of substances. These characteristics make them valuable in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis((S)-1-phenylethyl)-1H-imidazol-3-ium chloride typically involves the reaction of 1H-imidazole with (S)-1-phenylethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the presence of a base like potassium carbonate to facilitate the reaction. The mixture is then heated to reflux, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis((S)-1-phenylethyl)-1H-imidazol-3-ium chloride can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various imidazolium salts, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

1,3-Bis((S)-1-phenylethyl)-1H-imidazol-3-ium chloride has a wide range of scientific research applications:

    Chemistry: It is used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high stability and low volatility.

    Biology: The compound’s ability to dissolve biomolecules makes it useful in biochemical assays and as a medium for enzymatic reactions.

    Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: It is employed in processes such as electroplating, polymerization, and as an electrolyte in batteries

Mechanism of Action

The mechanism of action of 1,3-Bis((S)-1-phenylethyl)-1H-imidazol-3-ium chloride involves its interaction with molecular targets through ionic and hydrogen bonding. The imidazolium cation can interact with negatively charged sites on biomolecules, while the chloride anion can participate in hydrogen bonding and electrostatic interactions. These interactions can influence the stability, solubility, and reactivity of the compound in various environments .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
  • 1,3-Bis(dicyanomethylidene)indan
  • 1,3-Bis(sulfomethyl)imidazoliumate

Comparison

Compared to similar compounds, 1,3-Bis((S)-1-phenylethyl)-1H-imidazol-3-ium chloride is unique due to its chiral phenylethyl groups, which can impart specific stereochemical properties. This can influence its reactivity and interactions with other molecules, making it particularly useful in asymmetric synthesis and chiral resolution processes .

Properties

IUPAC Name

1,3-bis[(1S)-1-phenylethyl]imidazol-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N2.ClH/c1-16(18-9-5-3-6-10-18)20-13-14-21(15-20)17(2)19-11-7-4-8-12-19;/h3-17H,1-2H3;1H/q+1;/p-1/t16-,17-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJRZQHDLLMQMR-QJHJCNPRSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C=C[N+](=C2)C(C)C3=CC=CC=C3.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N2C=C[N+](=C2)[C@@H](C)C3=CC=CC=C3.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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